CARM1-IN-3 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

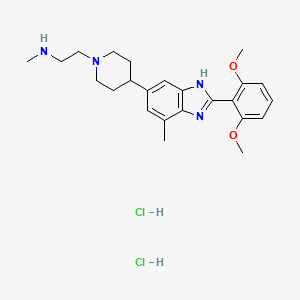

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H34Cl2N4O2 |

|---|---|

Molecular Weight |

481.5 g/mol |

IUPAC Name |

2-[4-[2-(2,6-dimethoxyphenyl)-7-methyl-3H-benzimidazol-5-yl]piperidin-1-yl]-N-methylethanamine;dihydrochloride |

InChI |

InChI=1S/C24H32N4O2.2ClH/c1-16-14-18(17-8-11-28(12-9-17)13-10-25-2)15-19-23(16)27-24(26-19)22-20(29-3)6-5-7-21(22)30-4;;/h5-7,14-15,17,25H,8-13H2,1-4H3,(H,26,27);2*1H |

InChI Key |

JBLITFDQZWSTBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CC=C3OC)OC)C4CCN(CC4)CCNC.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

CARM1-IN-3 Dihydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a critical enzyme in various cellular processes, including transcriptional regulation, DNA damage response, and RNA processing.[1] Dysregulation of CARM1 activity has been implicated in the progression of numerous diseases, particularly cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of CARM1-IN-3 dihydrochloride, a potent and selective small molecule inhibitor of CARM1.

CARM1 is a member of the protein arginine methyltransferase family that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone protein substrates. This post-translational modification plays a pivotal role in modulating protein function and signaling pathways. The development of selective CARM1 inhibitors is crucial for elucidating its biological functions and for the potential development of novel therapeutics.

Discovery of this compound

This compound, also referred to as compound 17b in select literature, was identified through a deconstruction-reconstruction and fragment-growing approach aimed at transforming nonselective inhibitors of type I protein arginine methyltransferases into potent and selective inhibitors of CARM1.[2][3] This strategy involved systematically modifying a known inhibitor scaffold to enhance its affinity and selectivity for the CARM1 active site. The discovery process culminated in the identification of a benzamide derivative with a favorable inhibitory profile.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of a key amine intermediate followed by an amidation reaction. The general synthetic scheme is outlined below.

Synthesis of Amine Intermediate (16)

The synthesis of the requisite amine intermediate is a critical precursor to the final compound.

Synthesis of CARM1-IN-3 (Compound 17b)

The final step involves the coupling of the amine intermediate with a carboxylic acid to form the benzamide scaffold of CARM1-IN-3.

Diagram of the synthesis of CARM1-IN-3 (Compound 17b).

Caption: Synthetic pathway for CARM1-IN-3.

Biological Activity and Data Presentation

This compound has demonstrated potent and selective inhibition of CARM1 in biochemical assays. The following table summarizes its inhibitory activity.

| Compound | Target | IC50 (µM) |

| This compound | CARM1 | 0.07 |

| CARM3 | >25 |

Experimental Protocols

Biochemical Assay for CARM1 Inhibition (AlphaLISA)

This assay is used to determine the in vitro inhibitory activity of compounds against CARM1.

Materials:

-

Recombinant human CARM1 enzyme

-

Biotinylated histone H3 peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

AlphaLISA anti-methyl-Arginine Acceptor beads

-

Streptavidin Donor beads

-

Assay buffer (e.g., 20 mM Bicine, pH 7.5, 1 mM TCEP, 0.005% BSA, 0.002% Tween-20)

-

384-well white OptiPlate

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the compound dilutions to the wells of the 384-well plate.

-

Add the CARM1 enzyme to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Initiate the reaction by adding a mixture of the biotinylated histone H3 peptide substrate and SAM.

-

Allow the enzymatic reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding AlphaLISA Acceptor beads.

-

Add Streptavidin Donor beads and incubate in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC50 values from the resulting dose-response curves.[4]

Diagram of the AlphaLISA workflow for CARM1 inhibition.

Caption: AlphaLISA experimental workflow.

Cellular Assay for CARM1 Activity

This assay measures the ability of an inhibitor to block CARM1 activity within a cellular context.

Materials:

-

Human cell line (e.g., HEK293T)

-

This compound

-

Antibodies specific for asymmetrically dimethylated proteins (e.g., anti-ADMA)

-

Antibodies for loading controls (e.g., anti-GAPDH)

-

Cell lysis buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with the anti-ADMA antibody to detect the levels of asymmetrically dimethylated proteins.

-

Probe with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the dose-dependent inhibition of cellular CARM1 activity.[1]

Diagram of the cellular assay workflow for CARM1 inhibition.

Caption: Western blot-based cellular assay.

CARM1 Signaling Pathway

CARM1 is involved in multiple signaling pathways, often acting as a transcriptional coactivator. One well-established pathway involves its role in the DNA damage response.

Diagram of the CARM1 signaling pathway in DNA damage response.

Caption: CARM1 in DNA damage signaling.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of CARM1. Its potent and selective inhibitory activity allows for the targeted investigation of CARM1-mediated pathways in various physiological and pathological contexts. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of CARM1 inhibition.

References

- 1. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Turning Nonselective Inhibitors of Type I Protein Arginine Methyltransferases into Potent and Selective Inhibitors of Protein Arginine Methyltransferase 4 through a Deconstruction–Reconstruction and Fragment-Growing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

CARM1-IN-3 Dihydrochloride: A Selective Inhibitor of Coactivator Associated Arginine Methyltransferase 1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. This post-translational modification plays a critical role in a multitude of cellular processes, including transcriptional regulation, DNA damage repair, and signal transduction. Dysregulation of CARM1 activity has been implicated in various diseases, most notably in cancer, making it an attractive therapeutic target. This document provides a comprehensive technical overview of CARM1-IN-3 dihydrochloride, a potent and selective small-molecule inhibitor of CARM1, intended for use by researchers and drug development professionals.

Data Presentation

This compound exhibits high potency for CARM1 with excellent selectivity over other related methyltransferases. The quantitative inhibitory activity is summarized in the table below.

| Compound | Target | IC50 | Reference |

| This compound | CARM1 | 0.07 µM | [1][2] |

| This compound | CARM3 | >25 µM | [1][2] |

Table 1: Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's potent and selective inhibition of CARM1.

Experimental Protocols

Detailed methodologies for key experiments to characterize CARM1 inhibitors are provided below. These protocols are based on established methods in the field and can be adapted for the evaluation of this compound.

In Vitro CARM1 Enzyme Activity Assay (Radioactive Filter-Binding Method)

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a CARM1 substrate.

Materials:

-

Recombinant human CARM1 enzyme

-

Histone H3 or a synthetic peptide substrate (e.g., derived from PABP1)

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

This compound or other test inhibitors

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 200 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT

-

Stop Solution: 2.5 M trichloroacetic acid (TCA)

-

Phosphate-buffered saline (PBS)

-

Filter paper (e.g., Whatman P81)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant CARM1 enzyme, and the histone H3 or peptide substrate.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for 15-30 minutes at room temperature.

-

Initiate the methylation reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding cold TCA.

-

Spot the reaction mixture onto the P81 phosphocellulose filter paper.

-

Wash the filter paper three times with PBS to remove unincorporated [³H]-SAM.

-

Air-dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for CARM1 Activity (Western Blot)

This method assesses the ability of this compound to inhibit the methylation of endogenous CARM1 substrates in a cellular context.

Materials:

-

Human cell line (e.g., HEK293T, MCF7)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against methylated substrates (e.g., anti-asymmetric dimethylarginine BAF155, anti-asymmetric dimethylarginine PABP1) and total protein controls (e.g., anti-BAF155, anti-PABP1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound or a vehicle control for 24-48 hours.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against the methylated substrate and the corresponding total protein overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the methylated protein signal to the total protein signal to determine the extent of inhibition.[3]

Cell Viability Assay (CCK-8 Method)

This assay evaluates the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell Counting Kit-8 (CCK-8) reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.[4][5][6]

-

Treat the cells with a serial dilution of this compound or a vehicle control.

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4][5][6]

-

Measure the absorbance at 450 nm using a microplate reader.[4][5][6]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving CARM1 and a typical experimental workflow for inhibitor screening.

Caption: CARM1 in the DNA Damage Response Pathway.[1][7][8]

References

- 1. p160 nuclear receptor coactivator family members and their role in rare fusion‑driven neoplasms (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nuclear Receptor Coactivators: Structural and Functional Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cellagentech.com [cellagentech.com]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Coactivator-associated arginine methyltransferase-1 enhances nuclear factor-kappaB-mediated gene transcription through methylation of histone H3 at arginine 17 - PubMed [pubmed.ncbi.nlm.nih.gov]

CARM1-IN-3 Dihydrochloride: A Technical Guide to its Role in Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a pivotal enzyme in the post-translational modification landscape, catalyzing the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1][2] This enzymatic activity plays a crucial role in regulating a multitude of cellular processes, including transcriptional activation, RNA processing, DNA damage repair, and cell cycle progression.[1][3] Dysregulation of CARM1 has been implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive therapeutic target.[3][4]

This technical guide provides an in-depth overview of CARM1's role in signal transduction, with a specific focus on the utility of CARM1-IN-3 dihydrochloride as a potent and selective inhibitor for studying these pathways. We will delve into the core mechanisms of CARM1 function, present quantitative data on its inhibition, provide detailed experimental protocols for its study, and visualize key signaling pathways and workflows.

Mechanism of Action of CARM1

CARM1 functions as a Type I protein arginine methyltransferase, catalyzing both mono- and asymmetric dimethylation of arginine residues.[5] Its primary role as a transcriptional coactivator involves the methylation of histone H3 at arginine 17 (H3R17), a mark associated with transcriptional activation.[6] CARM1 is recruited to gene promoters by various transcription factors, where it acts in concert with other coactivators, such as p160 family members and the histone acetyltransferases p300/CBP, to create a chromatin environment conducive to gene expression.[6][7]

Beyond histones, CARM1 targets a diverse array of non-histone proteins, thereby influencing a broader range of signaling events. Key substrates include splicing factors, the tumor suppressor p53, and the NF-κB subunit p65, implicating CARM1 in the regulation of RNA splicing, cell cycle control, and inflammatory responses.[8][9]

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for CARM1. This makes it a valuable chemical probe for elucidating the specific functions of CARM1 in cellular signaling.

Quantitative Data on CARM1 Inhibition

The following table summarizes the inhibitory activity of this compound and other commonly used CARM1 inhibitors.

| Inhibitor | Target | IC50 | Selectivity | Reference |

| This compound | CARM1 | 0.07 µM | >25 µM for CARM3 | [10] |

| EZM2302 | CARM1 | 6 nM | Broad selectivity against other histone methyltransferases | [11] |

| TP-064 | CARM1 | < 10 nM | High selectivity over other PRMTs | [12] |

Key Signaling Pathways Modulated by CARM1

The inhibitory action of this compound can be leveraged to dissect the involvement of CARM1 in several critical signaling pathways.

Nuclear Receptor Signaling

CARM1 is a well-established coactivator for nuclear receptors, including the estrogen receptor (ER) and androgen receptor (AR). Upon ligand binding, these receptors recruit a complex of coactivators, including CARM1, to target gene promoters. CARM1-mediated methylation of H3R17 facilitates the recruitment of other transcriptional machinery, leading to the expression of genes that drive hormone-dependent cellular processes. Inhibition of CARM1 with CARM1-IN-3 can thus attenuate hormone-driven gene expression and cell proliferation in cancers such as breast and prostate cancer.[11]

NF-κB Signaling Pathway

CARM1 acts as a transcriptional coactivator for NF-κB, a key regulator of inflammation and cell survival.[9] Upon stimulation by signals such as TNFα, the p65 subunit of NF-κB translocates to the nucleus and recruits coactivators, including CARM1. CARM1 then methylates H3R17 at the promoters of NF-κB target genes, enhancing their transcription. The use of CARM1-IN-3 can help to elucidate the specific contribution of CARM1 to NF-κB-mediated gene expression in inflammatory diseases and cancer.[9]

p53-Mediated DNA Damage Response

In response to DNA damage, the tumor suppressor p53 is activated and initiates a transcriptional program that leads to cell cycle arrest or apoptosis. CARM1 has been shown to be a crucial coactivator for p53.[8] It methylates both histone H3 and p53 itself, enhancing the expression of p53 target genes like p21. By inhibiting CARM1, CARM1-IN-3 can be used to investigate the role of arginine methylation in the p53-mediated DNA damage response and its implications for cancer therapy.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing the role of CARM1 and the effects of its inhibitors.

In Vitro CARM1 Enzymatic Assay (Radioactive)

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.

Materials:

-

Recombinant CARM1 enzyme

-

Histone H3 substrate

-

[³H]-SAM (S-adenosyl-L-methionine)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)

-

This compound or other inhibitors

-

SDS-PAGE gels and reagents

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures in a total volume of 30 µL containing assay buffer, 1-2 µg of histone H3, and varying concentrations of this compound.

-

Pre-incubate the mixtures for 10 minutes at 30°C.

-

Initiate the reaction by adding 1 µCi of [³H]-SAM.

-

Incubate for 1 hour at 30°C.

-

Stop the reaction by adding 2x SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the gel by Coomassie staining to ensure equal loading of histones.

-

Excise the histone H3 bands, place them in scintillation vials with scintillation fluid.

-

Quantify the incorporation of [³H] by liquid scintillation counting.

Cellular Methylation Assay by Western Blot

This method assesses the methylation status of endogenous CARM1 substrates in cells treated with an inhibitor.

Materials:

-

Cell line of interest (e.g., MCF-7 for ER signaling)

-

This compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-methylated substrate (e.g., anti-dimethyl-H3R17), anti-total substrate, anti-CARM1, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

-

Western blot equipment

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for the desired time (e.g., 24-48 hours).

-

Lyse the cells in RIPA buffer and quantify protein concentration.

-

Denature protein lysates by boiling in SDS-PAGE loading buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for the total substrate, CARM1, and loading control to ensure equal loading and to confirm target engagement.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the association of CARM1 and the presence of H3R17 methylation at specific gene promoters.

Materials:

-

Cells treated with or without this compound

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and nuclear lysis buffers

-

Sonicator to shear chromatin

-

Antibodies for immunoprecipitation (anti-CARM1, anti-dimethyl-H3R17, and IgG control)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

qPCR primers for target gene promoters

Procedure:

-

Cross-link proteins to DNA in live cells using formaldehyde.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin by sonication to an average size of 200-1000 bp.

-

Immunoprecipitate the chromatin with specific antibodies (anti-CARM1, anti-dimethyl-H3R17, or IgG) overnight at 4°C.

-

Capture the antibody-chromatin complexes using protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Quantify the enrichment of specific DNA sequences by qPCR using primers flanking the promoter regions of target genes.

Conclusion

CARM1 is a critical regulator of signal transduction with profound implications for cellular function and disease. The development of potent and selective inhibitors like this compound provides researchers with powerful tools to dissect the intricate roles of CARM1-mediated arginine methylation in diverse signaling pathways. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for investigating the function of CARM1 and for the continued development of novel therapeutic strategies targeting this important enzyme.

References

- 1. Enzymatic Activity Is Required for the in Vivo Functions of CARM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CARM1-mediated methylation of protein arginine methyltransferase 5 represses human γ-globin gene expression in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma (Journal Article) | OSTI.GOV [osti.gov]

- 5. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 6. Methods for PRMT4 (CARM1) cellular assay [zenodo.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CARM1-IN-3 Dihydrochloride on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial epigenetic regulator that plays a significant role in various cellular processes, including transcriptional activation, RNA processing, and cell cycle control. Its dysregulation has been implicated in the pathogenesis of numerous diseases, most notably cancer. This has led to the development of small molecule inhibitors targeting CARM1's methyltransferase activity, with CARM1-IN-3 dihydrochloride emerging as a potent and selective inhibitor with a reported IC50 of 0.07 µM. This technical guide provides an in-depth overview of the effects of CARM1 inhibition, using data from closely related inhibitors, on gene expression, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

CARM1 functions as a transcriptional coactivator by methylating arginine residues on histone and non-histone proteins.[1] A primary target is Histone H3 at arginine 17 (H3R17), a modification associated with active gene transcription.[2] CARM1 is often recruited to gene promoters and enhancers by transcription factors, such as nuclear hormone receptors (e.g., estrogen receptor α) and p160 coactivators.[1][3] Upon binding, CARM1 methylates its targets, leading to chromatin remodeling and the recruitment of other transcriptional machinery, ultimately driving the expression of target genes.

CARM1 inhibitors, like this compound, competitively bind to the enzyme's active site, preventing the transfer of methyl groups from S-adenosylmethionine (SAM) to its substrates. This blockade of methyltransferase activity leads to a downstream cascade of effects on gene expression, primarily the repression of CARM1-dependent transcriptional programs.

Effects on Gene Expression: A Quantitative Overview

Table 1: Effect of CARM1 Inhibition on Estrogen/ERα-Induced Gene Expression in MCF7 Breast Cancer Cells

| Treatment | Number of Estrogen-Induced Genes Repressed | Key Repressed Genes | Reference |

| iCARM1 (5 µM) | 388 | TFF1, GREB1, IGFBP4 | [4][5] |

| siCARM1 | 388 | TFF1, GREB1, IGFBP4 | [4][5] |

Table 2: Effect of CARM1 Inhibition on Type I Interferon (IFN) and IFN-Induced Gene (ISG) Expression in MCF7 Breast Cancer Cells

| Treatment | Number of Commonly Induced Genes | Key Induced Genes | Reference |

| iCARM1 (5 µM) | 158 | IFNα, ISG15, CCL5, IFIT1, DDX58 | [4][5] |

| siCARM1 | 158 | IFNα, ISG15, CCL5, IFIT1, DDX58 | [4][5] |

Table 3: Effect of CARM1 Inhibition on Gene Expression in Hematological Malignancies

| Cell Line | Inhibitor (Concentration) | Key Downregulated Gene Pathways | Key Downregulated Genes | Reference |

| Toledo (DLBCL) | TP-064 (5 µM) | Cell Cycle, E2F Targets | E2F1, CDC25A, TOP2A | [6] |

| Multiple Myeloma Cell Lines | EZM2302 (nanomolar range) | Cell Cycle | Not specified | [7][8] |

| Multiple Myeloma Cell Lines | TP-064 | G1 Phase of Cell Cycle | Not specified | [9] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Caption: CARM1 Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for Gene Expression Analysis.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for key experiments used to assess the effect of CARM1 inhibitors on gene expression. These should be optimized for specific cell lines and experimental conditions.

RNA-Sequencing (RNA-seq)

This protocol outlines the steps for analyzing global gene expression changes following treatment with a CARM1 inhibitor.

-

Cell Culture and Treatment:

-

Plate cells (e.g., MCF7) at an appropriate density and allow them to adhere overnight.

-

Treat cells with this compound at the desired concentration (e.g., 1-5 µM) or with a vehicle control (e.g., DMSO) for a specified time (e.g., 24-72 hours). Include at least three biological replicates per condition.

-

-

RNA Isolation:

-

Lyse cells directly in the culture dish using a TRIzol-like reagent.

-

Extract total RNA following the manufacturer's protocol, which typically involves chloroform extraction and isopropanol precipitation.

-

Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

-

-

Library Preparation and Sequencing:

-

Enrich for mRNA from total RNA using oligo(dT) magnetic beads.

-

Fragment the mRNA into smaller pieces.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library via PCR.

-

Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads using tools like FastQC.

-

Align the reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner like STAR.

-

Quantify gene expression levels using tools such as HTSeq or featureCounts.

-

Perform differential gene expression analysis between the CARM1 inhibitor-treated and control groups using packages like DESeq2 or edgeR in R.

-

Conduct pathway and gene set enrichment analysis (GSEA) to identify biological processes affected by the treatment.

-

Chromatin Immunoprecipitation-Sequencing (ChIP-seq)

This protocol is for identifying the genomic regions where CARM1 or its associated histone marks are located and how this is affected by CARM1 inhibition.

-

Cell Culture, Treatment, and Crosslinking:

-

Culture and treat cells as described for RNA-seq.

-

Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells to isolate the nuclei.

-

Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-500 bp. The sonication conditions need to be optimized for each cell type.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the target protein (e.g., anti-CARM1 or anti-H3R17me2a) or a negative control IgG.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

-

Elution, Reverse Crosslinking, and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the protein-DNA crosslinks by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the purified ChIP DNA and input control DNA as described for RNA-seq (end-repair, A-tailing, adapter ligation, PCR amplification).

-

Sequence the libraries on a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Perform peak calling using software like MACS2 to identify regions of enrichment.

-

Annotate the peaks to nearby genes and perform motif analysis.

-

Compare the peak profiles between the inhibitor-treated and control samples to identify differential binding sites.

-

Western Blotting

This protocol is for validating the effect of CARM1 inhibition on the protein levels of CARM1 itself and its downstream targets.

-

Cell Culture, Treatment, and Protein Lysis:

-

Culture and treat cells as previously described.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-CARM1, anti-PABP1, anti-β-actin as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification:

-

Wash the membrane again with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize to the loading control.

-

Conclusion

This compound, as a potent and selective inhibitor of CARM1, is a valuable tool for dissecting the role of this enzyme in gene regulation and for exploring its therapeutic potential. The data from related inhibitors strongly suggest that its primary effect on gene expression will be the modulation of transcriptional programs controlled by CARM1, leading to cell-specific outcomes such as cell cycle arrest and apoptosis in cancer cells. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the precise molecular consequences of CARM1 inhibition in their models of interest. Further studies with this compound will be crucial to fully elucidate its therapeutic utility and to identify predictive biomarkers for patient stratification.

References

- 1. BIOCARTA_CARM1_PATHWAY [gsea-msigdb.org]

- 2. Histone arginine methyltransferase CARM1 selective inhibitor TP-064 induces apoptosis in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signaling within a Coactivator Complex: Methylation of SRC-3/AIB1 Is a Molecular Switch for Complex Disassembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Emerging roles of protein arginine methyltransferase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

CARM1-IN-3 Dihydrochloride: A Deep Dive into Its Role in Cancer Biology

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, has emerged as a significant therapeutic target in oncology.[1][2][3] Overexpressed in a variety of cancers, including breast, prostate, and liver cancer, CARM1 plays a pivotal role in tumorigenesis through its enzymatic activity, which involves the methylation of histone and non-histone proteins.[1][4] This post-translational modification influences numerous cellular processes such as gene transcription, RNA processing, and cell cycle regulation.[1][4] CARM1-IN-3 dihydrochloride is a potent and selective inhibitor of CARM1, showing promise in preclinical studies. This technical guide provides an in-depth overview of this compound, its mechanism of action, its role in key cancer-related signaling pathways, and detailed experimental protocols for its investigation.

Introduction to CARM1 in Cancer

CARM1 is a Type I protein arginine methyltransferase that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within its substrates, leading to the formation of monomethylarginine and asymmetric dimethylarginine.[4] Its substrates are diverse and include histones (specifically H3R17 and H3R26), transcription factors, and transcriptional coactivators.[1][4] Through these modifications, CARM1 functions as a crucial transcriptional coactivator for a number of nuclear hormone receptors and other transcription factors that are often implicated in cancer progression.[1] The dysregulation of CARM1 activity has been linked to oncogenic processes, making it an attractive target for therapeutic intervention.[1][3][4]

This compound and Other CARM1 Inhibitors

This compound is a potent and selective small molecule inhibitor of CARM1. Its efficacy has been demonstrated in various cancer cell lines. Several other CARM1 inhibitors, such as EZM2302, TP-064, and iCARM1, have also been developed and characterized, providing valuable tools for studying CARM1 function and for potential therapeutic development.[5][6][7]

Data Presentation: In Vitro Efficacy of CARM1 Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of this compound and other notable CARM1 inhibitors across a range of cancer cell lines.

Table 1: IC50/EC50 Values of iCARM1 in Breast Cancer Cell Lines [5][8]

| Cell Line | Subtype | EC50 (μM) |

| MCF7 | ERα-positive | 1.797 ± 0.08 |

| T47D | ERα-positive | 4.74 ± 0.19 |

| BT474 | ERα-positive | 2.13 ± 0.33 |

| MDA-MB-231 | Triple-Negative | 3.75 ± 0.35 |

| MDA-MB-468 | Triple-Negative | 2.02 ± 0.18 |

| HCC1806 | Triple-Negative | 2.83 ± 0.13 |

| HCC1937 | Triple-Negative | 1.97 ± 0.25 |

Table 2: IC50 Values of TP-064 [6][9][10]

| Target | Assay Type | IC50 (nM) |

| PRMT4 (CARM1) | Enzymatic | < 10 |

| BAF155 methylation | Cell-based | 340 ± 30 |

| MED12 methylation | Cell-based | 43 ± 10 |

Table 3: IC50 Values of Other CARM1 Inhibitors [7][11][12]

| Inhibitor | Target | IC50 (nM) |

| EZM2302 (GSK3359088) | CARM1 | Enzymatic assay: low nM range |

| Compound 9 | CARM1 | 471 ± 36 |

| Compound 14 | CARM1 | 50 ± 14 |

| Compound 15 | CARM1 | 67 ± 9 |

Signaling Pathways Modulated by CARM1 Inhibition

CARM1 is a key regulator of several signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. Inhibition of CARM1 with compounds like this compound can therefore have profound effects on tumor biology.

Estrogen/ERα Signaling Pathway

In estrogen receptor-alpha (ERα)-positive breast cancer, CARM1 acts as a coactivator for ERα, promoting the transcription of estrogen-responsive genes that drive cell proliferation.[13] CARM1-mediated methylation of histone H3 and other coactivators is essential for this process.[4][13] Inhibition of CARM1 can suppress the expression of these oncogenic genes.[5]

Type I Interferon (IFN) Signaling Pathway

Recent studies have shown that CARM1 can suppress the expression of type I interferon (IFN) and IFN-induced genes, thereby promoting immune evasion in cancer cells.[5] Inhibition of CARM1 can reverse this effect, leading to the activation of anti-tumor immune responses.

HIF1A, Wnt, and VEGF Signaling in Triple-Negative Breast Cancer (TNBC)

In TNBC, CARM1 has been shown to be recruited by hypoxia-inducible factor-1 subunit alpha (HIF1A) to the promoters of genes involved in the cell cycle, Wnt signaling, and VEGF signaling pathways, thereby promoting proliferation and invasion.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize CARM1 inhibitors like this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of a CARM1 inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound or other inhibitors

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of the CARM1 inhibitor in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells following treatment with a CARM1 inhibitor.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

CARM1 inhibitor

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

PBS

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of the CARM1 inhibitor.

-

Incubate the plates for 10-14 days, replacing the medium with fresh inhibitor-containing medium every 3-4 days.

-

When colonies are visible, wash the wells with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 20 minutes.

-

Wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells) in each well.

Western Blotting for CARM1 and Substrates

This protocol is for detecting the levels of CARM1 protein and the methylation status of its substrates.

Materials:

-

Cell lysates

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-CARM1, anti-methylated substrate, anti-total substrate, anti-loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a CARM1 inhibitor in a mouse model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cell line for injection

-

CARM1 inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers

-

Analytical balance

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the CARM1 inhibitor or vehicle control to the respective groups according to the dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Conclusion

This compound and other selective CARM1 inhibitors represent a promising class of targeted therapies for a range of cancers. Their ability to modulate key oncogenic signaling pathways underscores the critical role of CARM1 in cancer biology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting CARM1. Continued research in this area is crucial for translating these preclinical findings into effective clinical treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma (Journal Article) | OSTI.GOV [osti.gov]

- 8. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A hypermethylation strategy utilized by enhancer-bound CARM1 to promote estrogen receptor α-dependent transcriptional activation and breast carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

CARM1-IN-3 Dihydrochloride in Breast Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coactivator-associated arginine methyltransferase 1 (CARM1) has emerged as a significant therapeutic target in breast cancer due to its multifaceted role in promoting tumorigenesis. This technical guide focuses on CARM1-IN-3 dihydrochloride, a potent and selective inhibitor of CARM1. While comprehensive data on its specific application in breast cancer research is still emerging, this document consolidates the available information on this compound and provides a broader context of CARM1 inhibition in breast cancer, drawing insights from studies on other CARM1 inhibitors. This guide offers a foundational resource for researchers investigating the therapeutic potential of targeting CARM1 in breast cancer.

Introduction to CARM1 in Breast Cancer

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a protein arginine methyltransferase that plays a critical role in various cellular processes, including transcriptional regulation, RNA processing, and signal transduction.[1][2] In the context of breast cancer, elevated CARM1 expression is often associated with a poor prognosis.[2] CARM1 contributes to breast cancer progression through several mechanisms:

-

Coactivation of Estrogen Receptor-α (ERα): In ER-positive breast cancer, CARM1 acts as a coactivator for ERα, enhancing the transcription of estrogen-responsive genes that drive cell proliferation.[2]

-

Modulation of Oncogenic Signaling Pathways: CARM1 can methylate and regulate the activity of various proteins involved in cancer-related pathways. For instance, it can methylate BAF155, a component of the SWI/SNF chromatin remodeling complex, to promote tumor progression and metastasis.[2]

-

Regulation of Gene Expression: CARM1-mediated histone methylation and non-histone protein methylation lead to altered expression of genes critical for cell cycle progression and survival.[2]

Given its significant role in breast cancer pathogenesis, the development of small molecule inhibitors targeting CARM1 is an active area of research.

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor of CARM1. The following table summarizes its known properties and in vitro activity.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₃₄Cl₂N₄O | |

| Molecular Weight | 481.46 g/mol | |

| IC₅₀ (CARM1) | 0.07 µM | |

| IC₅₀ (PRMT3) | >25 µM | |

| Solubility | Soluble in DMSO and water |

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. The high IC₅₀ value against PRMT3 indicates the selectivity of this compound for CARM1.

Anticipated Mechanism of Action in Breast Cancer

Based on the known functions of CARM1 and the effects of other CARM1 inhibitors in breast cancer, this compound is anticipated to exert its anti-cancer effects through the following mechanisms:

-

Downregulation of ERα Target Genes: By inhibiting the coactivator function of CARM1, the inhibitor is expected to reduce the expression of estrogen-responsive genes, thereby inhibiting the proliferation of ER-positive breast cancer cells.[2]

-

Upregulation of Type I Interferon (IFN) Signaling: Inhibition of CARM1 has been shown to activate the type I IFN pathway, which can have anti-tumor effects.[2]

The following diagram illustrates the potential impact of this compound on these key signaling pathways in breast cancer.

References

A Technical Guide to Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Inhibition in Colorectal Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial epigenetic regulator that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] Emerging evidence has strongly implicated the overexpression and aberrant activity of CARM1 in the etiology and progression of various malignancies, including colorectal cancer (CRC).[4][5][6][7] In CRC, CARM1 functions as a key transcriptional coactivator, notably for the Wnt/β-catenin signaling pathway, which is a critical driver of colorectal tumorigenesis.[1][8][9] Studies have shown that CARM1 is overexpressed in a significant percentage of colorectal tumors compared to normal tissue, highlighting its potential as a valuable therapeutic target.[1][5] The development of small molecule inhibitors targeting CARM1's methyltransferase activity represents a promising therapeutic strategy.[6][7][10] While the specific compound CARM1-IN-3 dihydrochloride is not extensively characterized in publicly available literature for colorectal cancer, this guide will focus on the established role of CARM1 in CRC and the therapeutic potential of its inhibition, using data from other novel inhibitors as a reference.

Quantitative Data on CARM1 Inhibition

The discovery of potent and selective CARM1 inhibitors is an active area of research. Quantitative assessment of inhibitor potency is typically determined through biochemical assays measuring the half-maximal inhibitory concentration (IC50). The anti-proliferative effects are then evaluated in various cancer cell lines.

| Inhibitor | Target | IC50 (nM) | Cell Line | Effect | Reference |

| Compound 11f | CARM1 | 9 | Colorectal Cancer Cell Lines | Significant anti-proliferative effects, induction of apoptosis | [11] |

Note: Data for additional specific CARM1 inhibitors in CRC models is limited in the reviewed literature. Compound 11f represents a promising lead candidate for targeted therapies.

Key Signaling Pathways Involving CARM1 in Colorectal Cancer

CARM1 modulates multiple signaling cascades that are fundamental to the growth and survival of colorectal cancer cells. Understanding these pathways is critical for the rational design and application of CARM1-targeted therapies.

The Wnt/β-Catenin Pathway

Aberrant activation of the Wnt/β-catenin pathway is a hallmark of the vast majority of colorectal cancers.[1][8][9] CARM1 acts as a crucial coactivator in this pathway. Upon Wnt signaling, β-catenin accumulates in the nucleus and forms a complex with TCF/LEF transcription factors. CARM1 is recruited to this complex, where it methylates histone H3 at arginine 17 (H3R17me2a), an epigenetic mark associated with transcriptional activation.[1][8][9] This leads to the expression of oncogenes such as c-Myc, driving cell proliferation and survival.[1][12]

Caption: CARM1 as a coactivator in the Wnt/β-catenin signaling pathway.

Regulation of Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation. Recent studies have uncovered a novel role for CARM1 in suppressing ferroptosis in colorectal cancer.[13][14] CARM1 methylates Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) at arginine 339. This methylation event promotes the ubiquitination and subsequent degradation of ACSL4, a key enzyme required for the execution of ferroptosis.[13][14] By reducing ACSL4 levels, CARM1 confers resistance to ferroptosis. Inhibition of CARM1 stabilizes ACSL4, thereby increasing the sensitivity of CRC cells to ferroptosis-inducing agents and enhancing immunotherapy.[13][14]

Caption: CARM1-mediated inhibition of ferroptosis via ACSL4 methylation.

Experimental Protocols & Methodologies

The study of CARM1 inhibitors in colorectal cancer involves a range of standard and specialized molecular biology techniques.

General Workflow for CARM1 Inhibitor Validation

A typical workflow for identifying and validating a novel CARM1 inhibitor for colorectal cancer involves a multi-step process from initial screening to in vivo efficacy studies.

Caption: A generalized experimental workflow for CARM1 inhibitor development.

Key Experimental Methodologies

-

In Vitro Methyltransferase Assay:

-

Objective: To determine the direct inhibitory effect of a compound on CARM1 enzymatic activity (e.g., calculating IC50).

-

Protocol:

-

Recombinant human CARM1 enzyme is incubated with a methyl donor (S-adenosyl-L-methionine, SAM) and a substrate (e.g., recombinant Histone H3).

-

The reaction is performed in the presence of varying concentrations of the test inhibitor (e.g., CARM1-IN-3).

-

The transfer of the methyl group is quantified, often using radioisotope-based methods (3H-SAM) or antibody-based detection (ELISA) for the methylated substrate.

-

IC50 values are calculated from the dose-response curves.

-

-

-

Western Blot Analysis:

-

Objective: To assess the levels of CARM1 protein and the methylation status of its downstream targets in CRC cells following inhibitor treatment.

-

Protocol:

-

CRC cell lines (e.g., HT29, HCT116) are treated with the CARM1 inhibitor for a specified time.

-

Cells are lysed, and protein concentrations are quantified.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for CARM1, methylated substrates (e.g., anti-H3R17me2a), and loading controls (e.g., β-actin, GAPDH).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

-

-

-

Chromatin Immunoprecipitation (ChIP) Assay:

-

Objective: To determine if CARM1 is recruited to the promoters of specific target genes (like Wnt-responsive genes) and whether this is affected by inhibitors.

-

Protocol:

-

CRC cells are treated with or without the CARM1 inhibitor.

-

Protein-DNA complexes are cross-linked with formaldehyde.

-

The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

An antibody specific to CARM1 is used to immunoprecipitate the CARM1-DNA complexes.

-

The cross-links are reversed, and the associated DNA is purified.

-

Quantitative PCR (qPCR) is performed using primers specific to the promoter regions of target genes (e.g., AXIN2, c-MYC) to quantify the amount of enriched DNA.[1][12]

-

-

-

Cell Viability and Apoptosis Assays:

-

Objective: To measure the anti-proliferative and pro-apoptotic effects of CARM1 inhibitors on CRC cells.

-

Protocol:

-

Viability: CRC cells are seeded in 96-well plates and treated with a range of inhibitor concentrations. After 48-72 hours, cell viability is measured using assays like MTT, MTS, or CellTiter-Glo.

-

Apoptosis: Apoptosis can be quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining or by measuring caspase-3/7 activity.

-

-

-

In Vivo Xenograft Studies:

-

Objective: To evaluate the anti-tumor efficacy of the CARM1 inhibitor in a living organism.

-

Protocol:

-

CRC cells are subcutaneously injected into immunocompromised mice (e.g., nude or NSG mice).

-

Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

The CARM1 inhibitor is administered systemically (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blot for target methylation).

-

-

Conclusion and Future Directions

CARM1 is a compelling and well-validated therapeutic target in colorectal cancer. Its role as a critical coactivator for oncogenic signaling pathways, particularly Wnt/β-catenin, and its function in suppressing tumor cell death via ferroptosis, underscore its importance in CRC pathogenesis. The development of potent and selective small molecule inhibitors against CARM1 has shown significant promise in preclinical studies, demonstrating anti-proliferative and pro-apoptotic effects.

Future research should focus on:

-

Discovery of more potent and selective inhibitors: Continued medicinal chemistry efforts are needed to develop drug candidates with improved pharmacokinetic and pharmacodynamic properties.

-

Combination Therapies: Investigating the synergistic potential of CARM1 inhibitors with standard-of-care chemotherapies, targeted agents, or immunotherapies is a critical next step.[13]

-

Biomarker Identification: Identifying predictive biomarkers to select patients most likely to respond to CARM1-targeted therapies will be essential for clinical success.

-

Clinical Translation: Advancing the most promising CARM1 inhibitors into clinical trials for colorectal cancer patients.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Impact of short-term, pharmacological CARM1 inhibition on skeletal muscle mass, function, and atrophy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRMT3 and CARM1: Emerging Epigenetic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Differential CARM1 expression in prostate and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Progress on CARM1 and its Relationship with Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. A coactivator role of CARM1 in the dysregulation of β-catenin activity in colorectal cancer cell growth and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. CARM1 arginine methyltransferase as a therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-based discovery of potent CARM1 inhibitors for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Inhibition of CARM1‐Mediated Methylation of ACSL4 Promotes Ferroptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of CARM1-Mediated Methylation of ACSL4 Promotes Ferroptosis in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Therapeutic Potential of CARM1-IN-3 Dihydrochloride Beyond Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a critical role in the regulation of diverse cellular processes, including transcriptional activation, RNA processing, DNA damage repair, and cell cycle progression. While the role of CARM1 in cancer has been extensively studied, leading to the development of potent inhibitors such as CARM1-IN-3 dihydrochloride, its involvement in a range of non-neoplastic diseases is an emerging area of significant therapeutic interest.

This technical guide provides a comprehensive overview of the current understanding of the non-cancer applications of CARM1 inhibition, with a focus on the preclinical evidence supporting the therapeutic potential of CARM1 inhibitors in inflammatory diseases, metabolic disorders, and neurodegenerative diseases. This document is intended to serve as a resource for researchers and drug development professionals exploring the broader therapeutic landscape of CARM1-targeted therapies.

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor of CARM1. While specific quantitative data for this compound in non-cancer models remains limited in publicly available literature, its characterization in biochemical and cancer-related cellular assays demonstrates its potency and selectivity, providing a strong rationale for its exploration in other disease contexts.

| Inhibitor | IC50 (CARM1) | Selectivity | Reference |

| This compound | 70 nM | Selective over CARM3 (>25 µM) | [1] |

Non-Cancer Applications of CARM1 Inhibition

The multifaceted role of CARM1 in fundamental cellular processes suggests that its dysregulation may contribute to the pathophysiology of various non-cancerous conditions. Preclinical studies using genetic and pharmacological inhibition of CARM1 have begun to unveil its potential as a therapeutic target in the following areas:

Inflammatory and Autoimmune Diseases

Chronic inflammation is a hallmark of numerous debilitating diseases, including rheumatoid arthritis and multiple sclerosis. CARM1 has emerged as a critical regulator of inflammatory responses, primarily through its interaction with the NF-κB signaling pathway.

Signaling Pathway:

CARM1 acts as a transcriptional coactivator for NF-κB, a master regulator of inflammatory gene expression. Upon stimulation by pro-inflammatory signals like TNF-α or lipopolysaccharide (LPS), CARM1 is recruited to the promoters of NF-κB target genes, where it enhances their transcription. This leads to the increased production of pro-inflammatory cytokines and mediators.

CARM1-mediated co-activation of NF-κB signaling.

Experimental Evidence:

While direct studies with this compound are pending, research using other CARM1 inhibitors has demonstrated the potential of this therapeutic strategy:

| Study Focus | Model | CARM1 Inhibitor | Key Findings | Reference |

| Macrophage Inflammation | RAW 264.7 macrophages, Thioglycollate-elicited peritoneal cells (mouse) | TP-064 | Decreased production of pro-inflammatory cytokines (IL-1β, IL-6, IL-12p40, TNF-α) upon LPS challenge. | [2] |

| Sepsis | Mouse model of LPS-induced lung injury and polymicrobial sepsis | TP-064 | Attenuated lymphocyte cell death and protected mice. | [3] |

Experimental Protocols:

In Vitro NF-κB Reporter Assay:

This assay is used to quantify the effect of CARM1 inhibition on NF-κB transcriptional activity.

Workflow for an NF-κB luciferase reporter assay.

In Vitro Cytokine Production Assay:

This protocol measures the production of inflammatory cytokines from immune cells.

-

Cell Culture: Culture immune cells (e.g., RAW 264.7 macrophages or primary peritoneal macrophages) in appropriate media.

-

Treatment: Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with a pro-inflammatory agent such as LPS (e.g., 100 ng/mL) for a defined period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

Metabolic Disorders

Emerging evidence suggests that CARM1 plays a significant role in regulating key metabolic processes, including adipogenesis and glucose metabolism. This positions CARM1 as a potential therapeutic target for metabolic disorders such as obesity and type 2 diabetes.

Signaling Pathway:

CARM1 promotes adipocyte differentiation by acting as a coactivator for peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of fat cell development. CARM1 is recruited to PPARγ target gene promoters, leading to histone methylation and transcriptional activation of genes involved in adipogenesis.

CARM1 in PPARγ-mediated adipogenesis.

Experimental Evidence:

| Study Focus | Model | Method | Key Findings | Reference |

| Adipocyte Differentiation | CARM1-knockout mouse embryos, 3T3-L1 preadipocytes | Gene knockout, shRNA knockdown | CARM1 promotes adipocyte differentiation by coactivating PPARγ. Cells lacking CARM1 have a severely curtailed potential to differentiate into mature adipocytes. | [2][3] |

Experimental Protocols:

3T3-L1 Adipocyte Differentiation Assay:

This protocol assesses the effect of CARM1 inhibition on the differentiation of preadipocytes into mature adipocytes.

-

Cell Culture: Culture 3T3-L1 preadipocytes to confluence in DMEM with 10% calf serum.

-

Initiation of Differentiation (Day 0): Two days post-confluence, switch to DMEM with 10% fetal bovine serum (FBS) containing a differentiation cocktail (e.g., 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) and varying concentrations of this compound.

-

Insulin Treatment (Day 2): Replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective concentrations of this compound.

-

Maintenance (Day 4 onwards): Replace the medium every two days with DMEM containing 10% FBS and the CARM1 inhibitor.

-

Assessment of Differentiation (Day 8-10):

-

Oil Red O Staining: Fix the cells and stain with Oil Red O solution to visualize lipid droplet accumulation, a marker of mature adipocytes. Quantify by extracting the dye and measuring its absorbance.

-

Gene Expression Analysis: Isolate RNA and perform RT-qPCR to measure the expression of adipogenic marker genes (e.g., Pparg, Cebpa, Fabp4).

-

Glucose Uptake Assay:

This assay measures the effect of CARM1 inhibition on glucose uptake in adipocytes.

-

Cell Culture and Differentiation: Differentiate 3T3-L1 cells into mature adipocytes as described above, including treatment with this compound throughout the differentiation process.

-

Serum Starvation: Serum-starve the mature adipocytes for 2-4 hours in serum-free DMEM.

-

Insulin Stimulation: Treat the cells with or without insulin (e.g., 100 nM) for 30 minutes to stimulate glucose uptake.

-

Glucose Analog Incubation: Add a fluorescent glucose analog, such as 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), to the medium and incubate for a defined period (e.g., 30-60 minutes).

-

Measurement: Wash the cells to remove extracellular 2-NBDG and measure the intracellular fluorescence using a fluorescence plate reader.

Neurodegenerative Diseases

The role of CARM1 in the central nervous system and its potential contribution to neurodegenerative diseases like Alzheimer's and Parkinson's disease is a nascent but promising area of investigation. Abnormal protein methylation has been implicated in the pathology of these disorders, suggesting that targeting CARM1 could offer a novel therapeutic strategy.

Potential Mechanisms:

While direct evidence is limited, the known functions of CARM1 suggest several ways its inhibition could be beneficial in neurodegenerative contexts:

-

Regulation of Neuroinflammation: As discussed, CARM1 is a key regulator of inflammation. Neuroinflammation is a critical component in the pathogenesis of Alzheimer's and Parkinson's disease.

-

Modulation of Protein Aggregation: CARM1 could potentially methylate proteins involved in the aggregation cascades of amyloid-beta (Aβ) and alpha-synuclein, the pathological hallmarks of Alzheimer's and Parkinson's disease, respectively. Inhibition of CARM1 might alter these aggregation pathways.

-

Transcriptional Regulation of Neuronal Genes: CARM1's role as a transcriptional coactivator could influence the expression of genes crucial for neuronal survival and function.

Experimental Protocols:

The following are generalized protocols for key assays in neurodegeneration research that could be adapted to investigate the effects of this compound.

In Vitro Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T Assay):

-

Preparation: Prepare synthetic Aβ peptide (e.g., Aβ42) in a suitable buffer.

-

Treatment: Incubate the Aβ peptide with varying concentrations of this compound.

-

Aggregation: Induce aggregation by incubating the mixture at 37°C with shaking.

-

Measurement: At various time points, add Thioflavin T (ThT), a dye that fluoresces upon binding to amyloid fibrils, and measure the fluorescence intensity. A decrease in fluorescence in the presence of the inhibitor would suggest an anti-aggregation effect.

In Vitro Alpha-Synuclein Aggregation Assay:

This assay is conceptually similar to the Aβ aggregation assay but uses recombinant alpha-synuclein protein.

Workflow for an in vitro α-synuclein aggregation assay.

Conclusion and Future Directions

The preclinical evidence to date strongly suggests that CARM1 plays a significant role in the pathophysiology of inflammatory diseases and metabolic disorders, and potentially in neurodegenerative conditions. While the majority of the research in these non-cancer areas has utilized other CARM1 inhibitors or genetic models, the potency and selectivity of this compound make it an excellent tool compound and a potential therapeutic candidate for these indications.

Future research should focus on:

-

Generating specific quantitative data for this compound in relevant non-cancer cell and animal models.

-

Elucidating the detailed molecular mechanisms by which CARM1 inhibition ameliorates disease phenotypes in these contexts.

-

Conducting in vivo efficacy studies with this compound in animal models of rheumatoid arthritis, multiple sclerosis, obesity, type 2 diabetes, Alzheimer's disease, and Parkinson's disease.

The exploration of this compound beyond oncology holds immense promise for the development of novel therapies for a wide range of debilitating diseases. This technical guide provides a foundational framework to stimulate and guide these important research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. PRMT4 inhibitor TP-064 inhibits the pro-inflammatory macrophage lipopolysaccharide response in vitro and ex vivo and induces peritonitis-associated neutrophilia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Influence of Arginine Methylation in Immunity and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to CARM1-IN-3 Dihydrochloride and Its Influence on Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Coactivator-Associated Arginine Methyltransferase 1 (CARM1) inhibition, with a focus on the potent and selective inhibitor CARM1-IN-3 dihydrochloride. It details the molecular mechanisms, impact on histone methylation patterns, and relevant experimental methodologies for researchers in epigenetics and drug discovery.

Introduction to CARM1 and Histone Arginine Methylation

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a key enzyme that belongs to the protein arginine methyltransferase (PRMT) family.[1][2][3] It plays a crucial role in regulating gene expression by catalyzing the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[2][3] Specifically, CARM1 is a Type I PRMT, responsible for mono-methylation and asymmetric di-methylation (ADMA) of its substrates.[1][2]

A primary function of CARM1 is the methylation of histone H3 at arginines 17 (H3R17) and 26 (H3R26).[2][4][5] This post-translational modification is generally associated with transcriptional activation.[6][7] CARM1 is recruited to gene promoters by transcription factors and coactivators, such as the p160 family of proteins and p300/CBP, where it methylates histones, leading to chromatin remodeling and enhanced gene expression.[5][7] Dysregulation of CARM1 activity has been implicated in various cancers, including breast, prostate, and liver cancer, making it a significant target for therapeutic intervention.[1][2][8]

This compound: A Potent and Selective Inhibitor